molecular formula C27H32N4O2 B14932891 N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14932891
M. Wt: 444.6 g/mol
InChI Key: GGXROBQMAKIXEJ-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylpiperidine moiety, which is often associated with psychoactive properties, and a beta-carboline core, which is known for its presence in various natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the beta-carboline core, followed by the introduction of the benzylpiperidine moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its psychoactive properties. The beta-carboline core can interact with various enzymes and proteins, potentially modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine

Uniqueness

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a benzylpiperidine moiety and a beta-carboline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds, providing opportunities for the development of novel treatments and materials.

Properties

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C27H32N4O2/c32-26(30-15-11-21(12-16-30)18-20-6-2-1-3-7-20)10-14-28-27(33)31-17-13-23-22-8-4-5-9-24(22)29-25(23)19-31/h1-9,21,29H,10-19H2,(H,28,33)

InChI Key

GGXROBQMAKIXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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